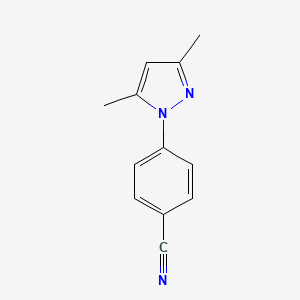

1-(3,5-ジメチルピラゾール-1-イル)-4-ベンゾニトリル

説明

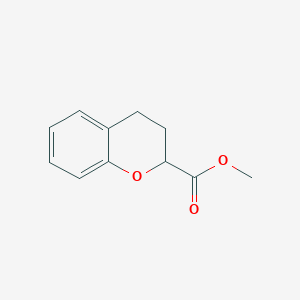

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

この化合物は、がん細胞株に対して有望な細胞毒性を示します。具体的には、乳がん(MCF-7)、結腸がん(HCT-116)、および肝臓がん(HEPG-2)細胞に対してスクリーニングされています。 IC50値は5.00 μMから32.52 μMの範囲です 。 さらに、上皮成長因子受容体(EGFR)や線維芽細胞成長因子受容体(FGFR)などの重要なタンパク質キナーゼに対して阻害活性を示し、FGFRに対してはIC50が5.18 μMという印象的な値を示しています .

触媒とセンサー

1-(3,5-ジメチルピラゾール-1-イル)-4-ベンゾニトリルのユニークな特性により、触媒やセンサーとして使用することができます。 研究者は、ニッケル(II)錯体をベースにした触媒系におけるその可能性を探求しており、エチレンのオリゴマー化に貢献しています 。このような系におけるその役割は、さらなる調査が必要です。

医薬品合成

この化合物は、ビルディングブロックとして、医薬品合成に使用することができます。その構造的特徴は、新規な薬物候補の設計や既存の薬物の改変に役立つ機会を提供します。 研究者はすでに関連する誘導体を合成しており、それらの抗菌活性は注目に値します .

多座配位子

この化合物のポリ(ブロモメチル)によるアルキル化により、ポリ((3,5-ジメチルピラゾール-1-イル)メチル)ベンゼンなどの多座配位子が合成されています。 これらの配位子は、配位化学に用途があり、金属錯体の配位子として役立つ可能性があります .

生物学的および薬理学的試験

この化合物を含むピラゾロ[3,4-d]ピリミジン誘導体は、その多様な生物学的特性について広く評価されてきました。 抗がん作用に加えて、サイクリン依存性キナーゼ(CDK)阻害剤、グリコーゲンシンターゼキナーゼ(GSK)阻害剤、およびデュアルsrc/Ab1キナーゼ阻害剤として作用する可能性があります 。さらなる研究により、さらなる薬理学的役割が明らかになる可能性があります。

その他の潜在的な用途

上記の分野は主要な用途を強調していますが、研究者はこの化合物の新しい用途を探求し続けています。そのユニークな構造と反応性は、材料科学や有機合成などの他の分野にも関連する可能性があります。

要約すると、1-(3,5-ジメチルピラゾール-1-イル)-4-ベンゾニトリルは、さまざまな科学分野に有望であり、継続的な研究開発のための興味深い対象となっています。 🌟

作用機序

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activity against brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression.

Mode of Action

Based on its potential target brd4, it can be inferred that the compound might interact with the bromodomains of brd4, thereby inhibiting its function and leading to changes in gene expression .

Biochemical Pathways

Given its potential target, it can be hypothesized that the compound may affect pathways related to gene expression and cellular proliferation .

Result of Action

Similar compounds have shown marked antitumor activity against various cell lines , suggesting that this compound may also have potential anticancer effects.

生化学分析

Biochemical Properties

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This interaction is crucial in understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving the cholinergic system . By inhibiting acetylcholinesterase, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile increases acetylcholine levels, which in turn affects gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile involves its binding interactions with biomolecules, particularly acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, which can modulate various physiological processes. Furthermore, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in oxidative stress response and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat Long-term studies have shown that 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme inhibition

Dosage Effects in Animal Models

The effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is involved in several metabolic pathways, particularly those related to the metabolism of acetylcholine . The compound’s interaction with acetylcholinesterase affects the metabolic flux of acetylcholine, leading to changes in metabolite levels. Additionally, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile has been shown to interact with other enzymes involved in oxidative stress response, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain tissues, particularly those with high acetylcholinesterase activity. This selective distribution is crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXLPDNFEZIQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566846 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-79-6 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56935-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)

![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)

![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)